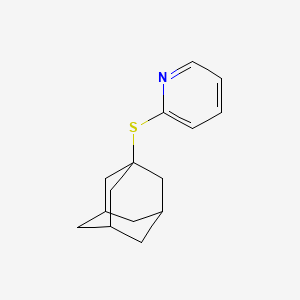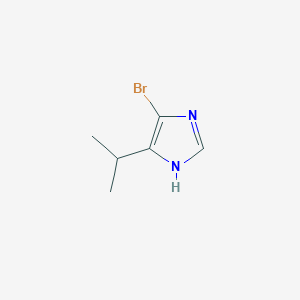
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is an organic compound with the molecular formula C7H5BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone typically involves the bromination of 1-(3-nitro-4-pyridinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective bromination of the ethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-amino-1-(3-nitro-4-pyridinyl)ethanone.
Oxidation: Formation of 2-bromo-1-(3-nitro-4-pyridinyl)acetic acid.
科学研究应用
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-pyridinyl)ethanone
- 2-Bromo-1-(2-pyridinyl)ethanone
- 2-Bromo-1-(4-nitrophenyl)ethanone
Uniqueness
2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other similar compounds. The specific positioning of the nitro group at the 3-position of the pyridine ring also contributes to its unique chemical properties and interactions.
属性
CAS 编号 |
1202854-32-7 |
|---|---|
分子式 |
C7H5BrN2O3 |
分子量 |
245.03 g/mol |
IUPAC 名称 |
2-bromo-1-(3-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c8-3-7(11)5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2 |
InChI 键 |
FNNJDKAJEQNGBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=O)CBr)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


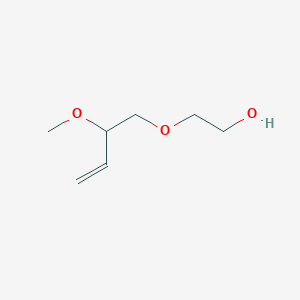
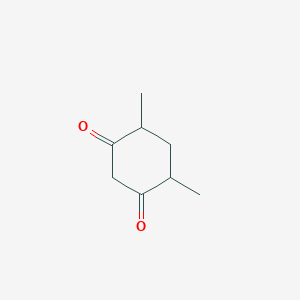
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)
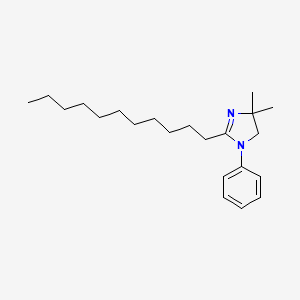
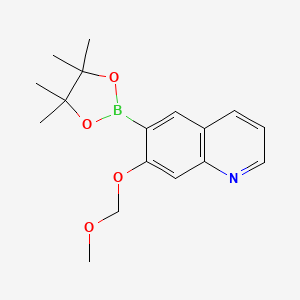

![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)


![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)

